molecular formula C11H14O3 B176554 Benzyl 2-hydroxy-2-methylpropanoate CAS No. 19444-23-6

Benzyl 2-hydroxy-2-methylpropanoate

Cat. No.: B176554
CAS No.: 19444-23-6
M. Wt: 194.23 g/mol
InChI Key: KLUBEEQODOBJQB-UHFFFAOYSA-N
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Description

Significance and Role in Academic Research Context

The significance of Benzyl (B1604629) 2-hydroxy-2-methylpropanoate in academic research stems primarily from its identity as an α-hydroxy acid derivative. α-Hydroxy acids (AHAs) and their corresponding esters are recognized as important precursors in organic synthesis. wikipedia.org They serve as versatile building blocks for creating more complex molecules, including those with pharmaceutical and biological relevance.

Research has highlighted the utility of α-hydroxy esters as chiral reagents and intermediates in asymmetric synthesis, such as in the preparation of 2-arylpropionic acids. acs.org The dual functionality of the hydroxyl and ester groups allows for a range of chemical manipulations. For instance, the hydroxyl group can be protected or activated for nucleophilic substitution, while the ester group can undergo hydrolysis, reduction, or transesterification. numberanalytics.com

Synthetic methodologies for producing α-hydroxy esters are a subject of ongoing research, with methods including the hydroxylation of anions derived from the reaction of nitroarenes and α-chloro esters, or the one-pot synthesis from aldehydes. rsc.orgorganic-chemistry.org These advanced synthetic routes underscore the academic interest in accessing compounds like Benzyl 2-hydroxy-2-methylpropanoate efficiently. The development of such methods is crucial for enabling their use in the synthesis of complex target molecules.

Overview of Ester Chemistry in Advanced Synthesis

Esters are a fundamental class of organic compounds derived from the condensation of a carboxylic acid and an alcohol. numberanalytics.comwikipedia.org Their general structure, R-COO-R', makes them pivotal in both biological systems and industrial applications, where they are known for their roles in fragrances, flavors, and as solvents. numberanalytics.comwikipedia.org In the context of advanced organic synthesis, esters are highly valued as stable, yet reactive, functional groups and intermediates. numberanalytics.com

The synthesis of esters, known as esterification, is a cornerstone of organic chemistry. fiveable.me The most classic method is the Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. numberanalytics.comwikipedia.org To enhance yield and reaction rates, particularly for sterically hindered substrates or sensitive molecules, a variety of advanced techniques have been developed. These include the use of potent coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in Steglich esterification or the reaction of more reactive acid derivatives like acid chlorides with alcohols. numberanalytics.comfiveable.me Modern methods focus on developing more efficient and selective reactions, sometimes employing enzymatic catalysts like lipases or specialized chemical catalysts to operate under milder conditions. numberanalytics.comorganic-chemistry.org

Esters undergo a wide array of chemical transformations, making them versatile synthetic intermediates. numberanalytics.com Key reactions include:

Hydrolysis: The cleavage of the ester bond by water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol. numberanalytics.com

Reduction: The conversion of the ester to one or two alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.com

Transesterification: The exchange of the alkoxy group of an ester with that of another alcohol, a process often used in the production of polymers and biofuels. numberanalytics.com

Aminolysis: The reaction of an ester with an amine to form an amide, a fundamental transformation in peptide synthesis and other areas. numberanalytics.com

This reactivity profile allows chemists to introduce an ester group as a stable placeholder, carry out transformations on other parts of the molecule, and then modify or remove the ester group at a later stage of a complex synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,13)10(12)14-8-9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLUBEEQODOBJQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70552344
Record name Benzyl 2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19444-23-6
Record name Benzyl 2-hydroxy-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70552344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 2 Hydroxy 2 Methylpropanoate and Its Derivatives

Esterification Approaches

Esterification represents the most direct method for the synthesis of Benzyl (B1604629) 2-hydroxy-2-methylpropanoate, typically involving the reaction of 2-hydroxy-2-methylpropanoic acid with benzyl alcohol. Several well-established protocols can be employed for this transformation.

The Fischer-Speier esterification is a foundational method that involves heating the carboxylic acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orgsynarchive.comorganic-chemistry.orgmdpi.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed as a byproduct is removed, often through azeotropic distillation with a suitable solvent like toluene (B28343). wikipedia.orgorganic-chemistry.org The general mechanism involves protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol, and subsequent dehydration to yield the ester. mdpi.commasterorganicchemistry.com

For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. organic-chemistry.orgsemanticscholar.orgresearchgate.net This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgsemanticscholar.orgresearchgate.net The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate is then attacked by the alcohol, with DMAP acting as an acyl transfer catalyst, to form the desired ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The mild conditions of the Steglich esterification make it particularly suitable for the synthesis of esters from sterically hindered or acid-labile alcohols and carboxylic acids. organic-chemistry.org

Another effective esterification approach involves the reaction of the potassium salt of the carboxylic acid with a benzyl halide. For instance, a similar compound, benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate, has been synthesized by heating a mixture of 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid and potassium hydroxide (B78521) in DMF, followed by the addition of benzyl bromide, achieving a good yield. rsc.org This method avoids the need for strong acids and can be a practical alternative for specific substrates.

Esterification Method Reagents and Conditions Key Features Reference
Fischer-Speier Esterification2-hydroxy-2-methylpropanoic acid, benzyl alcohol, acid catalyst (e.g., H₂SO₄, TsOH), reflux, often with water removal.Equilibrium reaction; requires excess alcohol or water removal; suitable for robust substrates. wikipedia.orgmasterorganicchemistry.com
Steglich Esterification2-hydroxy-2-methylpropanoic acid, benzyl alcohol, DCC, DMAP, inert solvent (e.g., DCM).Mild conditions; suitable for acid-sensitive and sterically hindered substrates; forms DCU byproduct. organic-chemistry.orgsemanticscholar.org
Alkylation of CarboxylatePotassium 2-hydroxy-2-methylpropanoate, benzyl bromide, DMF, elevated temperature.Avoids strong acids; good for forming the benzyl ester directly from the salt of the acid. rsc.org

Benzylation Reactions of Hydroxylated Precursors

An alternative synthetic strategy involves the benzylation of a pre-existing hydroxyl group on a propanoate scaffold. This is particularly relevant for the synthesis of derivatives where the ester moiety is already in place.

The Williamson ether synthesis is a classic method for forming ethers, which can be adapted for benzylation. orgsyn.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org This SN2 reaction involves the deprotonation of a hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then reacts with benzyl bromide or a similar benzyl halide. organic-chemistry.orgmasterorganicchemistry.comyoutube.com For the synthesis of derivatives of Benzyl 2-hydroxy-2-methylpropanoate, this could involve the benzylation of the hydroxyl group of a suitable precursor. The success of this reaction is highly dependent on the steric hindrance around the reaction centers. masterorganicchemistry.comlibretexts.org

For substrates that are not stable under basic conditions, benzylation can be achieved using benzyl trichloroacetimidate in the presence of a catalytic amount of a strong acid like trifluoromethanesulfonic acid (triflic acid). orgsyn.org This method proceeds under acidic conditions and is a powerful tool for the formation of benzyl ethers.

More recently, milder, neutral conditions for benzylation have been developed. One such method employs 2-benzyloxy-1-methylpyridinium triflate , which acts as a benzylating agent for alcohols upon warming, without the need for strong acid or base promoters. orgsyn.orgresearchgate.net This reagent is prepared from 2-benzyloxypyridine and can be generated in situ. researchgate.net This approach is advantageous for complex molecules with multiple sensitive functional groups.

Benzylation Method Reagents and Conditions Key Features Reference
Williamson Ether SynthesisAlcohol precursor, strong base (e.g., NaH), benzyl halide (e.g., benzyl bromide), inert solvent.Classic SN2 reaction; requires basic conditions; sensitive to steric hindrance. organic-chemistry.orgmasterorganicchemistry.com
Benzyl TrichloroacetimidateAlcohol precursor, benzyl trichloroacetimidate, acid catalyst (e.g., TfOH).Proceeds under acidic conditions; good for base-sensitive substrates. orgsyn.org
2-Benzyloxy-1-methylpyridinium TriflateAlcohol precursor, 2-benzyloxy-1-methylpyridinium triflate, warming.Mild, neutral conditions; suitable for sensitive substrates. orgsyn.orgresearchgate.net

Multi-Component and Cascade Reaction Strategies

While not yet specifically reported for the direct synthesis of this compound, multi-component reactions (MCRs) and cascade reactions offer sophisticated and efficient pathways for the synthesis of complex molecules, including derivatives of the target compound. researchgate.netresearchgate.netrsc.orgwikipedia.org These reactions involve the combination of three or more starting materials in a single step to form a product that incorporates portions of all the reactants, or a series of intramolecular reactions triggered by a single event. wikipedia.org

For example, a copper-catalyzed three-component cascade reaction involving α,β-unsaturated esters, keto esters, and a silane (B1218182) has been developed to produce γ-lactones. beilstein-journals.org Conceptually, a similar strategy could be envisioned where a multi-component reaction assembles a precursor that can be readily converted to this compound or its derivatives. The key advantage of such an approach lies in its atom economy and the rapid construction of molecular complexity from simple starting materials. wikipedia.org

Custom Synthesis and Process Optimization Considerations

The efficient synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction parameters. nih.govrsc.org For esterification reactions, factors such as the choice of catalyst, solvent, temperature, and the molar ratio of reactants significantly influence the reaction rate and yield. numberanalytics.com

Statistical methods, such as the Taguchi method, have been successfully applied to optimize the esterification of aromatic carboxylic acids, providing a systematic way to evaluate the impact of various parameters. nih.gov The choice of solvent can also be critical; for instance, non-polar solvents like toluene can facilitate the removal of water via a Dean-Stark apparatus, thereby shifting the equilibrium towards the product. wikipedia.org

For catalyzed reactions, the selection of the catalyst is paramount. While traditional mineral acids are effective, they can sometimes lead to side reactions. numberanalytics.com The development of heterogeneous catalysts, such as certain metal-organic frameworks (MOFs) like UiO-66-NH₂, offers advantages in terms of reusability and ease of separation from the reaction mixture. nih.gov Organometallic catalysts, for example, zirconocene (B1252598) triflate, have also been shown to be effective for the synthesis of aromatic esters, with optimization of parameters like catalyst loading, solvent, and reactant stoichiometry leading to high yields. The scalability of a chosen synthetic route is also a crucial consideration, with factors like heat transfer, mixing, and purification needing to be addressed when moving from laboratory to production scale. rsc.org

Optimization Parameter Considerations Examples Reference
Catalyst Activity, selectivity, reusability, and tolerance to functional groups.H₂SO₄, TsOH, DCC/DMAP, UiO-66-NH₂, Zirconocene triflate. organic-chemistry.orgnih.govnumberanalytics.com
Solvent Polarity, boiling point for azeotropic removal of water, and solubility of reactants.Toluene, hexane (B92381), or solvent-free conditions. wikipedia.orgnih.gov
Temperature Balancing reaction rate with potential for side reactions and degradation.Typically 60-110 °C for Fischer esterification. numberanalytics.com
Reactant Ratio Using an excess of one reactant to drive the equilibrium.Excess alcohol in Fischer esterification. wikipedia.org

Stereochemical Control in the Synthesis of Benzyl 2 Hydroxy 2 Methylpropanoate Analogs

Enantioselective Synthesis Techniques

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. For analogs of Benzyl (B1604629) 2-hydroxy-2-methylpropanoate, several powerful techniques have been developed.

One prominent method is asymmetric hydrogenation . This technique often involves the use of a chiral metal catalyst to hydrogenate a prochiral precursor, such as an α,β-unsaturated ester. For instance, the asymmetric hydrogenation of methyl 2-hydroxymethylacrylate and its O-benzyl derivative can furnish (R)-configured methyl 3-hydroxy-2-methylpropionate products with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.net Rhodium complexes with chiral phosphine (B1218219) ligands, such as INDOLPHOS, have proven highly effective for the asymmetric hydrogenation of substrates leading to derivatives of the Roche ester, a key intermediate in many syntheses. researchgate.net These reactions can achieve high turnover numbers and provide the desired enantiomer in high yield and ee. researchgate.net

Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Enzymes, such as ene reductases from the 'old yellow enzyme' family, are capable of reducing C=C double bonds with exceptional stereoselectivity. researchgate.net These enzymes have been successfully used for the asymmetric bioreduction of derivatives of methyl 2-hydroxymethylacrylate, including the O-benzyl derivative, to yield (R)-configured products with up to >99% ee. researchgate.net While the nature of the O-protecting group has a minor impact on stereoselectivity, it can significantly affect the reaction rate. researchgate.net

Another chemoenzymatic approach involves a stereoselective aldol (B89426) addition catalyzed by enantiocomplementary aldolases, followed by oxidative decarboxylation and esterification. csic.es This method allows for the synthesis of either the (S) or (R) enantiomer of 2-substituted 3-hydroxycarboxylic esters by selecting the appropriate enzyme. csic.es Subsequent esterification with benzyl bromide can then yield the desired benzyl ester analogs with high enantiomeric purity. csic.es

Diastereoselective Synthesis Approaches

When a molecule has more than one stereocenter, diastereoselective synthesis is employed to control the relative configuration of these centers. A common strategy for synthesizing analogs of Benzyl 2-hydroxy-2-methylpropanoate with multiple stereocenters is the aldol reaction using chiral auxiliaries.

Evans' chiral auxiliaries, such as chiral oxazolidinones, are widely used to induce diastereoselectivity. researchhub.comnih.gov For example, an N-acyloxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an aldehyde. The bulky chiral auxiliary directs the attack of the aldehyde from the less hindered face, leading to the formation of one diastereomer in high excess. Subsequent cleavage of the auxiliary, for instance by reaction with benzyl alcohol, can provide the desired chiral benzyl ester. This approach has been used in the synthesis of complex molecules where the stereochemistry of multiple centers needs to be controlled. acs.org

More recently, novel chiral auxiliaries have been developed. For instance, (4S)-Benzyl-1,3-thiazolidin-2-one has been shown to be effective in asymmetric aldol couplings through titanium enolates. scielo.org.mx The propionyl derivative of this auxiliary reacts with various aldehydes to give the corresponding aldol products with good to excellent diastereoselectivity. scielo.org.mx The resulting products can then be converted to the corresponding benzyl esters.

The table below summarizes the diastereoselectivity achieved in the synthesis of aldol adducts using (4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-one with different aldehydes.

AldehydeDiastereomeric Ratio (syn:anti)Yield (%)
Benzaldehyde97:386
2,4-Dichlorobenzaldehyde85:1575
2-Chlorobenzaldehyde73:1777

This data is based on the reaction of the titanium enolate of (4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-one with the respective aldehydes. scielo.org.mx

Chiral Catalyst Development and Application

The development of new and efficient chiral catalysts is a driving force in asymmetric synthesis. For the synthesis of this compound analogs, both metal-based and organic catalysts have been instrumental.

Chiral metal catalysts are particularly important for asymmetric hydrogenation reactions. Rhodium and iridium complexes with chiral phosphine ligands are among the most effective. researchgate.netnih.gov For example, rhodium-INDOLPHOS catalysts have been used for the asymmetric synthesis of the Roche ester and its derivatives with excellent yields and high enantiomeric excess (up to 98% ee). researchgate.net Chiral analogs of Crabtree's catalyst, which are iridium-based, are effective for the hydrogenation of more substituted alkenes that are challenging substrates for rhodium catalysts. nih.gov

Dirhodium catalysts, such as Hashimoto's Rh₂(S)-PTTL)₄, have been successfully applied in the asymmetric C-H functionalization of benzyl silyl (B83357) ethers. organic-chemistry.org This reaction allows for the highly diastereoselective and enantioselective introduction of a new stereocenter, providing a route to complex α-hydroxy ester derivatives. organic-chemistry.org

Organocatalysis , which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts can be used for a variety of transformations, including aldol reactions, Michael additions, and fluorinations. nih.gov For example, chiral imidazolidinone catalysts can be used for the α-fluorination of aldehydes derived from homo-Roche ester building blocks, demonstrating the potential to create functionalized materials with multiple chiral centers. nih.gov

Strategies for Asymmetric Induction

Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the other. The strategies discussed in the previous sections all rely on effective asymmetric induction.

The use of a chiral auxiliary is a classic strategy where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. researchhub.comnih.gov The auxiliary is then removed in a subsequent step. The effectiveness of this strategy depends on the ability of the auxiliary to create a highly ordered and diastereomeric transition state.

Chiral catalysts provide a more elegant and atom-economical approach to asymmetric induction. researchgate.netnih.govorganic-chemistry.org The catalyst creates a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state that leads to the desired stereoisomer. The development of catalysts with high activity and selectivity is a major focus of research.

Substrate control , where the inherent chirality of the starting material directs the formation of new stereocenters, is another important strategy. This is often seen in the synthesis of complex natural products where a chiral starting material, such as a derivative of the Roche ester, is elaborated through a series of stereocontrolled reactions. acs.orgfrontiersin.org

A summary of different enantioselective methods for the synthesis of Roche ester and its derivatives is presented in the table below.

MethodCatalyst/EnzymeSubstrateEnantiomeric Excess (ee)
Asymmetric HydrogenationRhodium-INDOLPHOSMethyl 2-(hydroxymethyl)acrylateup to 98%
Biocatalytic ReductionEne Reductase (OYE)Methyl 2-(hydroxymethyl)acrylate derivativesup to >99%
Chemoenzymatic Aldol AdditionYfaU / KPHMT2-Oxoacids + Methanal94-99% (S), 88-95% (R)

This table highlights some of the successful approaches to the enantioselective synthesis of key precursors to this compound analogs. researchgate.netresearchgate.netcsic.es

Biocatalytic Innovations in the Synthesis and Transformation of Benzyl 2 Hydroxy 2 Methylpropanoate

Enzymatic Esterification and Transesterification

The synthesis of esters like Benzyl (B1604629) 2-hydroxy-2-methylpropanoate can be effectively achieved through enzyme-catalyzed esterification or transesterification. Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and lack of a need for cofactors. mdpi.com

Lipase-Catalyzed Synthesis: Candida antarctica lipase (B570770) B (CALB) is a particularly robust and efficient biocatalyst for a wide array of organic synthesis reactions, including ester formation. tandfonline.comresearchgate.net Its immobilized form, commercially known as Novozym 435, is widely used in both research and industrial applications due to its high stability and activity. researchgate.netmdpi.com The enzymatic synthesis of Benzyl 2-hydroxy-2-methylpropanoate would typically involve the direct esterification of 2-hydroxy-2-methylpropanoic acid with benzyl alcohol.

The advantages of using enzymes like CALB include:

Mild Reaction Conditions : Enzymatic processes occur at lower temperatures (typically 40-90°C) and neutral pH, which preserves thermally sensitive functional groups and reduces energy costs. vito.begoogle.com

High Selectivity : Enzymes exhibit remarkable substrate and product specificity, which minimizes the formation of byproducts and simplifies purification. vito.beacs.org

Reduced Environmental Impact : These reactions generate less hazardous waste compared to conventional methods that often use strong acid or metal-based catalysts. vito.bersc.org

Irreversible Transesterification: To drive the reaction equilibrium towards the product and achieve higher conversion rates, transesterification using activated acyl donors is a common strategy. Vinyl esters are particularly effective because the co-product, an enol, rapidly tautomerizes to a volatile aldehyde or ketone (e.g., acetaldehyde (B116499) or acetone). researchgate.netutupub.fi This effectively makes the reaction irreversible, simplifying product isolation and improving yields. researchgate.net A potential route could involve the transesterification of methyl 2-hydroxy-2-methylpropanoate with benzyl alcohol, catalyzed by an immobilized lipase.

A recent partnership between thyssenkrupp Uhde and Novonesis has led to an innovative enzymatic esterification technology that can reduce greenhouse gas emissions by up to 60% and enhance product quality by operating at significantly lower temperatures than traditional chemical processes. thyssenkrupp-uhde.com

Table 1: Comparison of Conventional vs. Enzymatic Esterification
FeatureConventional Chemical EsterificationEnzymatic EsterificationSource(s)
Catalyst Strong acids (e.g., H₂SO₄), metal-based catalystsLipases (e.g., Candida antarctica lipase B) google.comthyssenkrupp-uhde.com
Temperature High temperaturesMild temperatures (e.g., 20-100°C) vito.begoogle.comthyssenkrupp-uhde.com
Selectivity Lower, may lead to side reactions and byproductsHigh chemo-, regio-, and stereoselectivity scispace.comacs.org
Energy Consumption HigherSignificantly lower rsc.orgthyssenkrupp-uhde.com
Waste Generation Generates hazardous waste requiring neutralizationMinimal and biodegradable waste vito.bersc.org
Product Quality Risk of color and odor formationHigher purity, improved quality thyssenkrupp-uhde.com

Biocatalytic Reduction Reactions (e.g., Carbon-Carbon Double Bond and Carbonyl Reduction)

While this compound itself does not typically undergo reduction, biocatalytic reduction is crucial for synthesizing its important chiral precursors, such as (R)-3-hydroxy-2-methylpropanoate, known as the 'Roche ester'. researchgate.netub.edu This building block is valuable in the synthesis of various pharmaceuticals and natural products. nih.govresearchgate.net

The primary method involves the asymmetric bioreduction of a carbon-carbon double bond in α,β-unsaturated esters. nih.gov Enoate reductases, particularly from the 'Old Yellow Enzyme' (OYE) family, are employed for this transformation. researchgate.netnih.gov These flavin-dependent enzymes catalyze the highly stereoselective reduction of activated C=C bonds. nih.gov

A key synthetic route starts with substrates like methyl 2-hydroxymethylacrylate. The bioreduction of this compound using various ene-reductases yields the (R)-configured methyl 3-hydroxy-2-methylpropionate product with excellent enantiomeric excess (up to >99% ee). researchgate.netwiley-vch.de Research has shown that the reaction rate is significantly impacted by the nature of the substrate. Protecting the hydroxyl group of the substrate, for instance as an O-benzyl ether, can dramatically increase the conversion rate, allowing for the direct synthesis of a protected form of the Roche ester. nih.gov

These biocatalytic reductions offer a powerful alternative to transition metal-catalyzed asymmetric hydrogenation. nih.gov The enzymes operate under mild pH and temperature conditions and exhibit high stereoselectivity. nih.gov

Table 2: Biocatalytic Reduction for Roche Ester Precursor Synthesis
SubstrateEnzyme SystemProductKey FindingSource(s)
Methyl 2-hydroxymethylacrylateEnoate Reductases (OYE family)(R)-Methyl 3-hydroxy-2-methylpropionateHigh stereoselectivity (>99% ee) is achievable. researchgate.netnih.gov
O-protected Methyl 2-hydroxymethylacrylate (e.g., O-benzyl)Enoate Reductases (OYE family)Protected (R)-Methyl 3-hydroxy-2-methylpropionateProtection of the hydroxyl group significantly enhances the reaction rate and conversion. nih.gov

Whole-Cell and Isolated Enzyme Biocatalysis

Biocatalytic processes can be carried out using either isolated (purified or immobilized) enzymes or whole microbial cells. researchgate.netunimi.it Each approach has distinct advantages and is chosen based on the specific requirements of the reaction. illinois.edu

Isolated Enzymes: The use of isolated enzymes, particularly in an immobilized form like Novozym 435 (immobilized CALB), is common for esterification and transesterification reactions. mdpi.comgoogle.com Immobilization enhances enzyme stability, allows for easy separation from the reaction mixture, and enables reuse over multiple cycles, which is crucial for cost-effective industrial processes. google.comfrontiersin.org This approach offers high purity and specificity, as it avoids potential side reactions from other enzymes present in a whole cell. illinois.edu However, isolated enzymes can be more expensive to prepare and may require the external addition of cofactors if needed for the reaction. illinois.eduunimi.it

Whole-Cell Biocatalysis: Whole-cell systems are frequently used for complex reactions, such as the reduction of C=C bonds requiring nicotinamide (B372718) cofactors (NAD(P)H). nih.gov Using genetically engineered microorganisms, such as E. coli, to overexpress a specific enzyme (e.g., an ene-reductase) is a common strategy. acs.orgnih.gov The major advantage is that the cell's own metabolic machinery can regenerate the expensive cofactors, avoiding the need to add them to the reaction medium. nih.gov This approach can be more cost-effective than using purified enzymes. illinois.edu However, whole-cell biocatalysts can lead to lower product yields due to substrate/product transport limitations across the cell membrane or the presence of native enzymes that may cause side reactions. illinois.edu For example, in the synthesis of the Roche ester precursor, recombinant E. coli expressing both an ene-reductase and a formate (B1220265) dehydrogenase (for cofactor regeneration) have been successfully used. nih.gov

Table 3: Comparison of Whole-Cell vs. Isolated Enzyme Biocatalysis
FeatureIsolated EnzymesWhole-Cell SystemsSource(s)
Cost Higher initial cost for purification/immobilizationGenerally lower preparation cost illinois.eduunimi.it
Cofactor Regeneration Requires external addition of cofactors and a regeneration systemIn-built, cellular metabolism regenerates cofactors acs.orgnih.gov
Purity/Specificity High purity, no side reactions from other enzymesPotential for side reactions from native enzymes illinois.edu
Stability Often enhanced by immobilizationMay be limited by cell viability illinois.edu
Mass Transfer Generally good, especially with immobilized enzymesCan be limited by cell membrane transport illinois.edu
Example Application Esterification with immobilized CALB (Novozym 435)C=C bond reduction with recombinant E. coli mdpi.comnih.gov

Enzyme Engineering and Structure-Function Relationship Studies for Enhanced Biocatalysis

The performance of natural enzymes is not always optimal for industrial processes, which may involve non-natural substrates, high substrate concentrations, or organic solvents. illinois.edu Enzyme engineering techniques, such as directed evolution and rational design, are used to tailor biocatalysts for specific applications, enhancing their activity, stability, and selectivity. acs.orgharvard.edu

Improving Lipases and Esterases: For ester synthesis, engineering efforts focus on improving the stability of lipases at high temperatures and in the presence of organic solvents. mdpi.com Structure-function studies help to understand the molecular basis of an enzyme's specificity, allowing for targeted mutations. For example, understanding the active site of CALB has allowed for accurate predictions of its substrate specificity. tandfonline.comresearchgate.net

Engineering Ene-Reductases: In the synthesis of chiral precursors like the Roche ester, enzyme engineering has been pivotal. Researchers have successfully engineered ene-reductases to:

Alter Stereoselectivity : By introducing specific mutations in the active site, scientists can invert the stereopreference of an enzyme, allowing for the synthesis of either the (R) or (S) enantiomer of a product from the same starting material. nih.gov

Broaden Substrate Scope : Natural enzymes can be modified to accept bulky or non-natural substrates that they would not normally process. acs.org

For instance, studies have created stereocomplementary pairs of OYE enzymes through rational transfer of engineered residues, providing access to opposite enantiomeric products. csic.es This highlights the power of protein engineering to create a versatile biocatalytic toolbox.

Biocatalyst Productivity and Process Efficiency

A key goal in industrial biocatalysis is to maximize productivity and efficiency to ensure economic viability. unimi.it This involves optimizing reaction conditions and employing process intensification strategies.

High Conversion and Yields: Enzymatic processes often achieve very high conversion rates. For the solvent-free enzymatic synthesis of wax esters, conversions of 95–99% have been reported. rsc.org In the synthesis of flavor esters, conversions can reach over 96%. researchgate.net These high yields are often attributed to the mild conditions that prevent side reactions and the use of techniques like vacuum or gas stripping to remove byproducts (e.g., water), which drives the reaction equilibrium toward completion. google.comrsc.org

Process Intensification: To improve efficiency, various process intensification tools are applied:

Microwave and Ultrasound Assistance : The application of microwave or ultrasound irradiation can significantly enhance reaction rates and reduce reaction times. researchgate.netacs.org For example, microwave-assisted enzymatic esterification can achieve high conversions in minutes rather than hours, saving significant time and energy. acs.org

Solvent-Free Systems : Conducting reactions without a solvent (neat) simplifies downstream processing, reduces waste, and can increase volumetric productivity. rsc.org

These innovations lead to highly efficient processes with competitive costs and a significantly reduced environmental footprint compared to traditional chemical manufacturing. rsc.orgthyssenkrupp-uhde.com

Table 4: Examples of Biocatalyst Productivity and Process Parameters
Reaction TypeBiocatalystConditionsConversion/YieldKey Efficiency MetricSource(s)
Flavor Ester SynthesisNovozym 43540°C, 1,2-dichloroethane96.5%High conversion under mild conditions. researchgate.net
Isopropyl Palmitate SynthesisImmobilized LipaseMicrowave (20% power), 1 min94.5%Reaction time reduced by up to 99% vs. other enzymatic methods. acs.org
Wax Ester SynthesisImmobilized LipaseSolvent-free, water removal95-99%34% less energy consumption than chemical route. rsc.org
Autotrophic 2-HIBA SynthesisCupriavidus necator H16 (whole-cell)Autotrophic growth3.2 g/L titerHighest reported specific productivity for mutase-dependent 2-HIBA synthesis. researchgate.net
Ester SynthesisCALA-MNP / CALB-MNP45°C, 6 h99.2% / 97.5%Retained ~80% activity after 10 cycles. researchgate.net

Chemical Reactivity and Transformations of Benzyl 2 Hydroxy 2 Methylpropanoate

Hydrolysis Pathways and Mechanism

The hydrolysis of benzyl (B1604629) 2-hydroxy-2-methylpropanoate involves the cleavage of the ester bond in the presence of water, typically catalyzed by an acid or a base. This reaction yields 2-hydroxy-2-methylpropanoic acid and benzyl alcohol.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the benzyloxy group is eliminated as a leaving group, which is then protonated to form benzyl alcohol. The other product is the carboxylate salt of 2-hydroxy-2-methylpropanoic acid, which is protonated in a final workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, benzyl alcohol is eliminated, and the carboxylic acid is regenerated.

The rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts. For instance, fenpicoxamid, a compound containing a similar ester linkage, hydrolyzes rapidly in water, with its half-life decreasing significantly as the pH increases from 4 to 9. fao.org This suggests that the hydrolysis of benzyl 2-hydroxy-2-methylpropanoate is also likely to be accelerated under basic conditions.

Table 1: Hydrolysis of Fenpicoxamid at 25°C fao.org

pHHalf-life (DT50)
47.1 days
70.92 days
90.024 days

Transesterification Processes

Transesterification is a process where the benzyl group of this compound is exchanged with an alcohol moiety from another alcohol. This reaction is also typically catalyzed by an acid or a base. For instance, the reaction of the ester with an alcohol like methanol (B129727) in the presence of a catalyst would yield methyl 2-hydroxy-2-methylpropanoate and benzyl alcohol.

Lipases are enzymes that can be used as biocatalysts for transesterification reactions under mild conditions. These enzymatic reactions are often highly selective. researchgate.net For example, vinyl esters have been shown to be effective acyl donors in lipase-catalyzed transesterification of various alcohols, leading to faster and more selective reactions. researchgate.netresearchgate.net The use of vinyl esters makes the process irreversible as the released vinyl alcohol tautomerizes to acetaldehyde (B116499), which is volatile. researchgate.netresearchgate.net

In the context of polymer chemistry, transesterification is a key process in the copolymerization of cyclic esters. Metal complexes can act as catalysts for these reactions. For instance, magnesium and zinc complexes have been studied for the copolymerization of lactide and ε-caprolactone, where transesterification processes play a crucial role in determining the final polymer structure. mdpi.com

Influence of Substituents on Chemical Reactivity

The chemical reactivity of this compound can be significantly influenced by the presence of substituents on the benzyl group or the propanoate moiety.

Substituents on the Benzyl Group:

Electron-withdrawing groups on the aromatic ring of the benzyl group increase the electrophilicity of the carbonyl carbon in the ester. This makes the ester more susceptible to nucleophilic attack, thereby increasing the rate of reactions like hydrolysis. pressbooks.pub Conversely, electron-donating groups decrease the reactivity of the ester towards nucleophiles. pressbooks.pub

For example, in the Friedel-Crafts benzylation of arenes, the reactivity of the benzylating agent is influenced by substituents. cdnsciencepub.com Similarly, in the hydrolysis of esters, substituents that are deactivating in electrophilic aromatic substitution (electron-withdrawing) are activating in ester hydrolysis. pressbooks.pub

Substituents on the Propanoate Moiety:

The presence of the hydroxyl group at the C2 position can influence the reactivity. For instance, it can participate in intramolecular reactions or affect the acidity of neighboring protons. Protecting this hydroxyl group can alter the reaction pathways. For example, in the asymmetric bioreduction of methyl 2-hydroxymethylacrylate and its derivatives, varying the O-protective group had a major impact on the reaction rate, although it had little influence on the stereoselectivity. researchgate.net

Intramolecular Cyclization and Lactonization

Under certain conditions, this compound can undergo intramolecular cyclization. Given the presence of a hydroxyl group and an ester group, the formation of a lactone is a plausible transformation. However, due to the specific structure with a quaternary carbon bearing the hydroxyl and carboxylate groups, direct lactonization to form a four-membered ring (a β-lactone) would be sterically strained and less favorable.

Under Fischer esterification conditions, many hydroxycarboxylic acids can form intramolecular esters known as lactones. pressbooks.pub While direct lactonization of this compound is not straightforward, derivatives of this compound could potentially undergo such reactions. For example, propargyl vinyl ketones have been shown to undergo isomerization followed by cyclization to form cyclopentenones. nih.gov

Advanced Applications of Benzyl 2 Hydroxy 2 Methylpropanoate in Organic Synthesis

Role as an Intermediate in Pharmaceutical Synthesis

The structural framework of benzyl (B1604629) 2-hydroxy-2-methylpropanoate makes it a suitable precursor for fragments used in the total synthesis of complex natural products with significant pharmaceutical activity. A notable application is in the synthesis of epothilones, a class of microtubule-stabilizing agents that have been investigated as potent antitumor drugs. researchgate.netcore.ac.uk

In the synthesis of epothilones B and D, for instance, a closely related chiral analogue, methyl (R)-3-hydroxy-2-methylpropanoate, serves as a key starting material. researchgate.net The synthetic strategy often involves protecting the hydroxyl group and elaborating the ester portion of the molecule to build up more complex fragments. researchgate.netresearchgate.net The benzyl group in benzyl 2-hydroxy-2-methylpropanoate offers advantages as a protecting group that can be removed under specific, mild conditions, such as hydrogenolysis, which is compatible with a wide range of other functional groups present in a complex synthesis. cmu.edu The core 2-hydroxy-2-methylpropanoate structure provides a foundational three-carbon unit that is strategically modified and incorporated into the larger macrocyclic structure of the epothilone. researchgate.net

The synthesis of these anticancer agents is highly convergent, meaning different complex fragments of the molecule are synthesized independently and then joined together in the final stages. researchgate.net this compound and its derivatives are ideal for creating these essential building blocks. uni-halle.de

Utility as a Chiral Building Block

The concept of chirality is central to modern pharmaceutical and materials science, where the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity or material properties. This compound, while achiral itself, is a precursor to valuable chiral building blocks. csic.es Through enantioselective reactions, it is possible to generate derivatives with specific stereochemistry, which are crucial for asymmetric synthesis. clockss.org

For example, enzymatic reactions can differentiate between enantiotopic groups in prochiral molecules, a powerful strategy for creating chiral compounds. csic.es Ene reductases, a class of enzymes, have been used for the asymmetric bioreduction of derivatives like methyl 2-(O-benzyl)-methylacrylate to produce (R)-configurated methyl 3-hydroxy-2-methylpropionate products with very high enantiomeric excess. csic.es The benzyl group plays a crucial role in these transformations, influencing reaction rates and serving as a readily removable protecting group. csic.es

The resulting chiral 2-substituted 3-hydroxycarboxylic acid derivatives are highly valuable synthons for the preparation of a wide array of biologically active molecules. csic.es The ability to access both enantiomers of a desired building block is a significant advantage, and methodologies using precursors related to this compound have been developed to achieve this. researchgate.net

Application in Polymerization Processes

The unique functional groups of this compound and its derivatives allow for its use in various polymerization techniques, enabling the synthesis of polymers with controlled architectures and functionalities.

Initiator in Controlled Radical Polymerization

Controlled/living radical polymerization (CRP) methods are powerful tools for creating well-defined polymers with predictable molecular weights and narrow molecular weight distributions. Atom Transfer Radical Polymerization (ATRP) is a prominent CRP technique that relies on a reversible activation/deactivation cycle of dormant polymer chains, catalyzed by a transition metal complex. ut.ac.irgoogle.com

While this compound itself is not an ATRP initiator, it can be easily converted into one. The tertiary hydroxyl group can be readily substituted with a halogen, typically bromine, to form benzyl 2-bromo-2-methylpropanoate. ut.ac.ir This bromo-derivative is an effective ATRP initiator. The C-Br bond is reversibly cleaved by a copper catalyst, generating a radical that initiates the polymerization of monomers like styrene (B11656) or methacrylates. ut.ac.irresearchgate.net

This approach allows for the synthesis of polymers with a benzyl ester group at one end, which can be further modified. The use of such initiators provides excellent control over the polymerization process, leading to polymers with low polydispersity, a hallmark of a "living" process. cmu.eduut.ac.ir

Role in Other Polymerization Methodologies

Beyond ATRP, the structural features of this compound are amenable to other polymerization methods, particularly Ring-Opening Polymerization (ROP). The hydroxyl group of the molecule can act as a nucleophilic initiator for the ROP of cyclic esters, such as lactide and ε-caprolactone. mdpi.comgoogle.com

In this process, a catalyst, often a tin or organocatalyst, activates the cyclic monomer, which is then attacked by the hydroxyl group of the initiator. mdpi.comgoogle.com This opens the ring and covalently attaches it to the initiator, with the new polymer chain growing from this point. Using this compound as an initiator results in a polymer chain with a benzyl 2-methylpropanoate (B1197409) end-group. This method is fundamental for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). mdpi.com

Furthermore, by combining initiation capabilities for different polymerization types into a single molecule (a bifunctional initiator), this compound can be a precursor to initiators for synthesizing block copolymers. For instance, a molecule containing both a hydroxyl group for ROP and an ATRP initiating site can be used to sequentially polymerize two different types of monomers, creating well-defined block copolymer architectures. researchgate.netcmu.edu

Synthesis of Complex Molecular Architectures

The true power of this compound as a synthetic tool is realized in its application toward building complex molecular architectures. These range from intricate natural products to sophisticated polymeric structures like star polymers and block copolymers. mdpi.comresearchgate.net

As discussed, it is a key precursor in the convergent synthesis of epothilones, which are complex macrocyclic structures. researchgate.netuni-halle.de The ability to craft a specific, functionalized fragment from a simpler starting material is a cornerstone of modern organic synthesis.

In polymer chemistry, initiators derived from this compound are instrumental in creating advanced polymer architectures. For example, using a multifunctional initiator derived from a core molecule allows for the simultaneous growth of multiple polymer chains, leading to star-shaped polymers. mdpi.com A core molecule, benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate, which possesses two hydroxyl groups, can initiate the ROP of ε-caprolactone to form a Y-shaped PEG–(PCL)2 block copolymer. mdpi.com

Furthermore, the synthesis of amphiphilic block copolymers—polymers containing both a hydrophilic (water-loving) and a hydrophobic (water-fearing) segment—is readily achieved. mdpi.comresearchgate.net These block copolymers can self-assemble in solution to form nanoscale structures such as micelles or vesicles, which are of great interest for applications like drug delivery. mdpi.comharth-research-group.org The combination of different polymerization techniques, enabled by versatile initiators, provides precise control over the final macromolecular structure and its resulting properties. researchgate.net

Table of Compounds

Analytical Characterization and Purity Assessment Methodologies

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the structural elucidation of Benzyl (B1604629) 2-hydroxy-2-methylpropanoate. By examining the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Benzyl 2-hydroxy-2-methylpropanoate. Certificates of Analysis for this compound frequently confirm its structure based on NMR data. chemscene.com Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, the singlet for the hydroxyl proton, and the singlet for the two equivalent methyl groups.

Predicted NMR Data for this compound

This table is based on established chemical shift principles and data from analogous compounds. libretexts.orgmdpi.comst-andrews.ac.uk

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Benzyl Aromatic Protons~7.30-7.40 (multiplet, 5H)~128-136
Benzyl Methylene Protons (-CH₂-)~5.20 (singlet, 2H)~67
Hydroxyl Proton (-OH)Variable (broad singlet, 1H)-
Methyl Protons (-CH₃)~1.50 (singlet, 6H)~25
Quaternary Carbon (C(OH)(CH₃)₂)-~73
Carbonyl Carbon (C=O)-~175

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The primary chromophores in this compound are the benzene (B151609) ring of the benzyl group and the carbonyl group of the ester. The benzene ring typically exhibits characteristic absorption bands in the UV region. The carbonyl group has a weaker n→π* transition at longer wavelengths and a stronger π→π* transition at shorter wavelengths. chemicalbook.com Studies on related compounds indicate that UV-Vis spectra are often recorded in solvents like dichloromethane (B109758) (CH₂Cl₂). mdpi.com The expected absorption maximum (λ_max_) would likely be influenced by these chromophores.

Expected UV-Vis Absorption Data

Based on data from structurally related compounds. chemicalbook.com

Chromophore Transition Expected λ_max (nm)
Benzene Ringπ→π~250-270
Carbonyl Groupn→π~280-300 (weak)

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound. These methods are complementary and allow for a comprehensive vibrational analysis. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum is particularly useful for identifying the hydroxyl (-OH), carbonyl (C=O), and C-O ester linkages. A broad absorption band is expected for the O-H stretch of the alcohol, while a strong, sharp peak is characteristic of the C=O stretch of the ester.

Raman Spectroscopy: Raman spectroscopy also detects these vibrations. The C=O stretch is typically a strong band in the Raman spectrum as well. The aromatic ring vibrations also give rise to characteristic signals in both IR and Raman spectra. scifiniti.com Data from similar molecules like benzyl (2S)-2-hydroxypropanoate, analyzed by FT-IR and FT-Raman spectroscopy, serve as an excellent reference. nih.gov

Characteristic Vibrational Frequencies

Based on established group frequencies and data from analogous compounds. scifiniti.comnih.gov

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Hydroxyl (-OH)O-H stretch3500-3200 (broad)3500-3200 (weak)
Aromatic C-HC-H stretch3100-30003100-3000
Aliphatic C-HC-H stretch3000-28503000-2850
Carbonyl (C=O)C=O stretch~1730 (strong)~1730 (strong)
Aromatic C=CC=C stretch1600, 14501600, 1450
Ester C-OC-O stretch1300-11501300-1150

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. Both high-performance and ultra-performance liquid chromatography are the predominant methods used.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. bldpharm.com Depending on the analytical goal, different HPLC modes can be employed.

For general purity assessment, a reverse-phase (RP) HPLC method is common. A method developed for the related compound Benzyl 2-methylpropanoate (B1197409) uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

For separating enantiomers, if applicable, a direct-phase chiral HPLC method would be necessary. For instance, the enantiomers of benzyl 2-hydroxypropanoate have been successfully separated using chiral columns like Chiralpak IA with a mobile phase of hexane (B92381) and ethyl acetate. mdpi.com

Typical HPLC Conditions for Analysis

Based on methods for structurally similar compounds. mdpi.comsielc.com

Parameter Reverse-Phase (Purity) Direct-Phase (Chiral)
Column Newcrom R1, C18Chiralpak IA
Mobile Phase Acetonitrile / Water / Phosphoric AcidHexane / Ethyl Acetate (e.g., 6:4)
Detection UV-DADUV-DAD
Application Purity Assessment, Impurity ProfilingEnantiomeric Purity

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity. HPLC methods are often scalable to UPLC for enhanced performance. sielc.comsielc.com UPLC systems are frequently coupled with mass spectrometry (UPLC-MS), particularly high-resolution mass spectrometry (HRMS), for definitive identification and quantification of the target compound and any trace-level impurities. dtu.dkmetabolomexchange.org

Typical UPLC System Configuration

Based on common laboratory setups for small molecule analysis. dtu.dkmetabolomexchange.org

Component Specification Example
System Thermo Scientific Dionex UltiMate 3000 or similar
Column Acquity UPLC BEH C18 (or similar sub-2 µm column)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Detector Photodiode Array (PDA) and/or High-Resolution Mass Spectrometer (e.g., Q Exactive)
Advantage High throughput, superior resolution, and sensitivity

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for the identification and quantification of chemical compounds. GC-MS is particularly suited for volatile and thermally stable compounds like this compound, while LC-MS is ideal for less volatile or thermally labile substances.

In GC-MS analysis, the compound is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification. A comprehensive analysis of complex mixtures containing various organic compounds often employs both LC/MS and GC/MS for thorough characterization. lcms.cz For instance, the analysis of extractables and leachables from polymeric materials utilizes both techniques to cover a wide range of compound polarities and volatilities. lcms.cz

Detailed instrument parameters for GC-MS analysis can be optimized for a broad range of compounds. A typical setup might involve an Agilent 8890 GC system coupled with a 7250 GC/Q-TOF mass spectrometer. lcms.cz The separation is often achieved on a capillary column, such as an Agilent DB-5Q (30 m, 0.25 mm, 0.25 µm). lcms.cz

Table 1: Illustrative GC-MS Parameters

Parameter Value
GC System Agilent 8890
MS System Agilent 7250 GC/Q-TOF
Column Agilent DB-5Q, 30 m, 0.25 mm, 0.25 µm
Inlet Mode Splitless
Inlet Temperature 65 °C for 0.01 min, then 300 °C/min to 280 °C
Oven Program 45 °C for 2 min; 12 °C/min to 325 °C, 11 min hold
Carrier Gas Helium, 1 mL/min constant flow
Transfer Line Temp. 325 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 to 1000 m/z

This table presents a representative set of parameters and may be adjusted based on the specific analytical requirements. lcms.cz

LC-MS analysis of related compounds, such as reaction intermediates, can be performed to monitor reaction progress and identify impurities. orgsyn.orgorgsyn.org For example, the analysis of a reaction mixture containing methyl (R)-(-)-3-benzyloxy-2-methyl propanoate, a structurally similar compound, was conducted using LC/MS to identify bis- and tris-benzylated impurities. orgsyn.orgorgsyn.org

Table 2: Illustrative LC-MS Parameters

Parameter Value
LC System 1290 Infinity II
MS System Revident LC/Q-TOF
Mobile Phase A Water w/ 2.5mM Ammonium Formate (B1220265) & 0.05% Formic Acid
Mobile Phase B Methanol (B129727) w/ 2.5mM Ammonium Formate & 0.05% Formic Acid
Gradient 2% B for 1.0 min; to 100% B at 16.0 min; hold 100% B to 28.0 min
Flow Rate 0.35 mL/min
MS Source Dual AJS ESI
Polarity Positive
Mass Range 40-1700 m/z

This table presents a representative set of parameters and may be adjusted based on the specific analytical requirements. lcms.cz

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate components of a mixture and to monitor the progress of a chemical reaction. For the analysis of this compound and related compounds, TLC can effectively distinguish between the starting materials, the desired product, and any by-products formed.

In a typical application, the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. In the synthesis of a related compound, methyl (R)-(-)-3-benzyloxy-2-methyl propanoate, TLC was used to monitor the reaction's progress. orgsyn.orgorgsyn.org

Table 3: TLC Analysis Parameters for a Related Benzyl Ether Synthesis

Parameter Description
Stationary Phase Silica gel on a glass plate (250 µm)
Mobile Phase Hexanes/Ethyl Acetate = 9:1
Visualization 254 nm UV light and anisaldehyde stain with heating
Rf (Starting Alcohol) 0.08
Rf (Benzyl Ether Product) 0.36
Rf (Dibenzyl Ether By-product) 0.61

Rf values are specific to the conditions used and serve for comparative purposes. orgsyn.orgorgsyn.org

The distinct Retention Factor (Rf) values for the starting material, product, and by-products allow for a clear visual assessment of the reaction's conversion rate. orgsyn.orgorgsyn.org Preparative TLC can also be employed for the purification of small quantities of the desired compound from a reaction mixture. semanticscholar.org

Chiral Chromatography for Enantiomeric Purity

Since this compound contains a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This separation is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including polysaccharide-based columns. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a common method for this purpose. For instance, the enantiomeric excess of the related compound methyl (R)-(-)-3-benzyloxy-2-methyl propanoate was determined to be greater than 99% using a chiral HPLC method. orgsyn.org

Table 4: Chiral HPLC Analysis of a Related Compound

Parameter Description
Column Chiralcel OD-H (0.46 x 25 cm)
Mobile Phase 98:2 Heptane:2-propanol
Flow Rate 1.5 mL/min
Retention Time (R)-enantiomer 3.88 min
Retention Time (S)-enantiomer 4.17 min

This data illustrates the separation of enantiomers for a structurally similar compound. orgsyn.org

Chiral gas chromatography (CGC) can also be used for the enantioseparation of related volatile compounds like methyl 2-hydroxypropionate. researchgate.net Studies have shown that peracylated β-cyclodextrin derivatives used as CGC chiral stationary phases can provide excellent enantioseparation for such compounds, with separation factors (α) around 1.21-1.22. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a vital technique for characterizing polymers. wikipedia.org It separates molecules based on their hydrodynamic volume in solution. wikipedia.org This method is used to determine key properties of polymers, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. wikipedia.orggoogle.com

The GPC system consists of a pump, an injector, a series of columns packed with porous gel, and a detector (commonly a refractive index detector). oecd.org Larger polymer chains are excluded from the pores of the gel and thus elute faster, while smaller molecules penetrate the pores to varying extents and elute later. wikipedia.orgoecd.org

To obtain accurate molecular weight data, the GPC system must be calibrated with a series of well-characterized polymer standards of known molecular weight. wikipedia.org This creates a calibration curve of log(molecular weight) versus retention time. wikipedia.org

This compound can act as an initiator or be incorporated into a monomer for polymerization reactions. GPC would then be the primary method to analyze the resulting polymers. For example, GPC has been used to characterize polymers synthesized using related initiators like ethyl 2-bromo-2-methylpropanoate. worldscientific.com The technique is essential for purifying crude polymer mixtures by removing unreacted monomers and low molecular weight oligomers, thereby improving polymer properties. google.com

Table 5: Information Derived from GPC Analysis of Polymers

Parameter Description
Number-Average Molecular Weight (Mn) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-Average Molecular Weight (Mw) An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. It is always greater than or equal to Mn.
Polydispersity Index (Đ) A measure of the distribution of molecular mass in a given polymer sample (Đ = Mw/Mn). A value of 1 indicates a monodisperse sample.

GPC provides a comprehensive profile of the molecular weight distribution of a polymer sample. wikipedia.orggoogle.comoecd.org

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems

The heart of chemical synthesis lies in catalysis, and the future of Benzyl (B1604629) 2-hydroxy-2-methylpropanoate production is intrinsically linked to the development of innovative catalytic systems.

Traditional synthesis routes often rely on stoichiometric reagents, which can be inefficient and generate significant waste. The shift towards catalytic methods is a primary focus of current research. Catalysts, by their nature, are used in smaller quantities and can be recycled, aligning with the principles of green chemistry. scispace.com For the synthesis of esters like Benzyl 2-hydroxy-2-methylpropanoate, research is exploring novel catalysts that can operate under milder conditions, reducing energy consumption and minimizing side reactions. scispace.com

One promising area is the development of robust, solid-supported catalysts. These materials offer the advantages of easy separation from the reaction mixture and potential for continuous flow processes, enhancing industrial applicability. Research into macrocyclic compounds as oxidation catalysts also presents a potential avenue for developing more efficient and stable catalytic systems. google.com Furthermore, the use of organocatalysts, which are metal-free small organic molecules, is gaining traction as a more sustainable alternative to traditional metal-based catalysts. colab.ws

Integration of Sustainable Chemistry Principles

The twelve principles of green chemistry, formulated by Paul Anastas and John Warner, provide a framework for designing safer and more environmentally benign chemical processes. colab.ws The future of this compound synthesis will see a greater integration of these principles.

A key principle is atom economy , which emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org Future synthetic routes will be designed to minimize the formation of byproducts, thereby reducing waste. This can be achieved through the careful selection of reactions and catalysts that favor high selectivity towards the desired product.

Another crucial aspect is the use of safer solvents and auxiliaries . Research is actively seeking to replace hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids like carbon dioxide, or bio-based solvents. google.com The development of solvent-free reaction conditions is another significant goal.

The principle of designing for energy efficiency is also paramount. colab.ws The development of catalytic systems that operate at lower temperatures and pressures will significantly reduce the energy footprint of the manufacturing process.

Computational Chemistry and Molecular Modeling for Reaction Prediction

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. scirp.org These techniques allow scientists to simulate and predict the behavior of molecules and reactions, accelerating the discovery and optimization of new synthetic pathways.

For the synthesis of this compound, computational models can be used to:

Screen potential catalysts: By simulating the interaction between different catalysts and reactants, researchers can identify the most promising candidates before undertaking extensive experimental work. acs.org

Elucidate reaction mechanisms: Understanding the step-by-step process of a reaction is crucial for optimizing conditions and improving yields. Computational studies can provide detailed insights into reaction pathways and transition states. scirp.org

Predict physicochemical properties: Models can be used to predict properties of the final product and any intermediates, aiding in process design and purification. europa.eu

The use of Density Functional Theory (DFT) and other quantum chemical methods can provide accurate predictions of molecular geometries, energies, and vibrational frequencies, guiding the rational design of more efficient synthetic strategies. scirp.orgresearchgate.net

Exploration of New Synthetic Pathways

While established methods for synthesizing this compound exist, the exploration of entirely new synthetic routes remains a vibrant area of research. These new pathways may offer advantages in terms of efficiency, cost, or sustainability.

One approach involves the use of novel starting materials derived from renewable feedstocks, aligning with the principles of green chemistry. colab.ws Research into the Friedel-Crafts benzylation of arenes, for instance, could offer alternative strategies for introducing the benzyl group. ethz.ch

The development of new reagents, such as 2-benzyloxy-1-methylpyridinium triflate for benzylation, also opens up new possibilities for ester synthesis under mild conditions. researchgate.netorgsyn.org

Expanding Biocatalytic Scope and Efficiency

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions, are highly selective, and are biodegradable. scispace.com

For the synthesis of this compound and related chiral compounds, biocatalysis has shown significant promise. Enoate reductases from the 'old yellow enzyme' (OYE) family have been successfully used for the asymmetric bioreduction of related precursors, yielding products with high enantiomeric excess. researchgate.net Research has shown that while the type of protective group on the precursor can impact the reaction rate, the stereoselectivity often remains high. researchgate.net

Future research in this area will focus on:

Enzyme discovery and engineering: Identifying new enzymes with improved activity, stability, and substrate scope. Techniques like directed evolution can be used to tailor enzymes for specific industrial applications.

Process optimization: Developing efficient reaction conditions and downstream processing methods for biocatalytic reactions.

Whole-cell biocatalysis: Utilizing whole microorganisms can be more cost-effective as it eliminates the need for enzyme purification.

The integration of biocatalysis into the synthesis of this compound represents a significant step towards more sustainable and efficient chemical manufacturing. wiley-vch.de

Below is an interactive data table summarizing the key research directions and their potential impacts.

Research DirectionKey Focus AreasPotential Impact
Novel Catalytic Systems Solid-supported catalysts, organocatalysts, macrocyclic compoundsIncreased efficiency, easier separation, reduced waste, lower energy consumption
Sustainable Chemistry Atom economy, safer solvents, energy efficiencyReduced environmental impact, safer processes, cost savings
Computational Chemistry Catalyst screening, reaction mechanism elucidation, property predictionAccelerated discovery, optimized processes, rational design
New Synthetic Pathways Renewable feedstocks, one-pot reactions, novel reagentsImproved efficiency, lower cost, enhanced sustainability
Biocatalysis Enzyme discovery and engineering, process optimization, whole-cell systemsHigh selectivity, mild reaction conditions, biodegradable catalysts, production of chiral compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Benzyl 2-hydroxy-2-methylpropanoate, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : A common approach involves esterification of 2-hydroxy-2-methylpropanoic acid with benzyl alcohol under acid catalysis. Key considerations include stoichiometric control of reactants, use of dehydrating agents (e.g., molecular sieves), and inert atmosphere to prevent oxidation . For reduction steps, catalytic hydrogenation (e.g., Pd/C, H₂) may be employed to remove protecting groups, requiring precise control of reaction time and pressure to avoid over-reduction .

Q. How can HPLC be optimized for purity analysis of this compound?

  • Methodological Answer : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Adjust pH to 3.0 with formic acid to enhance peak resolution. Calibrate with reference standards (e.g., methyl 4-hydroxybenzoate analogs) to quantify impurities .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-certified P95 masks if aerosolization occurs. Store the compound in a cool, dry environment (<25°C) away from oxidizers, and use secondary containment to prevent spills .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Utilize SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve hydroxyl group orientations. For chiral centers, employ Flack parameter analysis and validate against enantiopure reference structures .

Q. What catalytic systems improve the enantioselective synthesis of this compound analogs?

  • Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or immobilized enzymes (e.g., lipase B from Candida antarctica) enhance enantiomeric excess (ee). Optimize solvent polarity (e.g., tert-butyl methyl ether) and temperature (20–40°C) to balance reaction rate and selectivity .

Q. How do computational methods predict the metabolic stability of this compound?

  • Methodological Answer : Apply in silico tools like PISTACHIO or REAXYS to model phase I/II metabolism. Use molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. What strategies address contradictions in reported catalytic efficiencies for esterification reactions involving this compound?

  • Methodological Answer : Conduct kinetic studies (e.g., initial rate analysis under varied pH/temperature) to isolate rate-limiting steps. Compare activation energies (Arrhenius plots) across studies and validate catalyst surface properties via BET analysis or TEM .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.